molecular formula C4H6O3 B1311449 (S)-3-Hydroxy-gamma-butyrolactone CAS No. 7331-52-4

(S)-3-Hydroxy-gamma-butyrolactone

Cat. No.: B1311449
CAS No.: 7331-52-4
M. Wt: 102.09 g/mol
InChI Key: FUDDLSHBRSNCBV-VKHMYHEASA-N
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Description

(S)-3-Hydroxy-gamma-butyrolactone is a chiral lactone compound with significant importance in various fields of chemistry and biology. It is a derivative of gamma-butyrolactone, featuring a hydroxyl group at the third carbon in the S-configuration. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Hydroxy-gamma-butyrolactone can be synthesized through several methods. One common approach involves the asymmetric reduction of gamma-butyrolactone using chiral catalysts. For instance, the reduction can be achieved using a chiral oxazaborolidine catalyst in the presence of borane. The reaction typically occurs under mild conditions, yielding the desired (S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: In industrial settings, this compound is often produced via biocatalytic processes. Enzymes such as lipases or reductases are employed to catalyze the stereoselective reduction of gamma-butyrolactone. These biocatalytic methods are favored due to their high selectivity, mild reaction conditions, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxy-gamma-butyrolactone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, gamma-butyrolactone.

    Reduction: Further reduction of the lactone ring can yield 1,4-butanediol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products:

    Oxidation: Gamma-butyrolactone.

    Reduction: 1,4-Butanediol.

    Substitution: Various substituted gamma-butyrolactone derivatives.

Scientific Research Applications

(S)-3-Hydroxy-gamma-butyrolactone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.

    Industry: It is utilized in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The hydroxyl group and lactone ring play crucial roles in its reactivity and interaction with enzymes, facilitating various biochemical processes.

Comparison with Similar Compounds

    Gamma-butyrolactone: The parent compound without the hydroxyl group.

    1,4-Butanediol: A reduction product of (S)-3-Hydroxy-gamma-butyrolactone.

    Delta-valerolactone: A structurally similar lactone with a five-membered ring.

Uniqueness: this compound is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its stereoselective synthesis and diverse reactivity make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4S)-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDDLSHBRSNCBV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428483
Record name (S)-3-Hydroxy-gamma-butyrolactone
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Molecular Weight

102.09 g/mol
Source PubChem
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CAS No.

7331-52-4
Record name (S)-3-Hydroxy-γ-butyrolactone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybutyrolactone, (3S)-
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Record name (S)-3-Hydroxy-gamma-butyrolactone
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Record name (S)-3-hydroxy-γ-butyrolactone
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Record name (4S)-4-hydroxyoxolan-2-one
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Record name 3-HYDROXYBUTYROLACTONE, (3S)-
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Synthesis routes and methods

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
[Compound]
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of (S)-3-Hydroxy-gamma-butyrolactone?

A1: this compound serves as a key precursor in synthesizing pharmaceuticals and other biologically active compounds. [, , ] For instance, it acts as a starting material for producing (S)-oxiracetam, a nootropic drug known to potentially improve brain function and address senile dementia. []

Q2: How can this compound be synthesized using enzymatic methods?

A2: Several enzymatic approaches enable the production of this compound. One method involves the stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate (ECHB) using Novozym 435 lipase. [] This process yields (R)-ECHB and this compound via (S)-4-chloro-3-hydroxybutyric acid. Another strategy employs a specific hydrolase to convert (S-β-benzoyloxy-γ-butyrolactone) to high-purity this compound. [] Additionally, researchers have developed continuous processes for this compound production from polysaccharide sources. These processes utilize specific enzymes, like alpha-amylase and pullulanase, for sequential degradation of amylopectin oligosaccharides, followed by oxidation and esterification steps. [, ]

Q3: Can the concentration of starting materials impact the production of this compound?

A3: Yes, the substrate concentration can significantly influence the production process. For example, when utilizing recombinant Escherichia coli cells with a specific (R)-4-Chloro-3-hydroxybutyrate (CHB) degrading enzyme, researchers observed that increasing the maximum substrate concentration from 8% to 15% (w/v) was possible. This optimization led to a 20-fold reduction in reaction time compared to using the wild-type Enterobacter sp. DS-S-75 strain. []

Q4: Can this compound be directly converted into other useful compounds?

A4: Research indicates that this compound can be directly transformed into valuable chiral three-carbon building blocks. [] This direct conversion signifies its versatility as a starting material in organic synthesis.

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